molecular formula C8H10O3 B1319676 2-(Furan-3-yl)-2-methylpropanoic acid CAS No. 1219960-47-0

2-(Furan-3-yl)-2-methylpropanoic acid

Cat. No.: B1319676
CAS No.: 1219960-47-0
M. Wt: 154.16 g/mol
InChI Key: GUHCLBWSZGUQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-3-yl)-2-methylpropanoic acid is an organic compound characterized by a furan ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-2-methylpropanoic acid typically involves the reaction of furan derivatives with appropriate reagents. One common method starts with the furan-3-carboxylic acid, which undergoes a series of reactions including lithiation, functionalization, and cross-coupling to introduce the desired substituents . The reaction conditions often involve the use of organolithium reagents and transition metal catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of carbohydrate-derived furfurals as starting materials. These furfurals can be converted into the target compound through catalytic processes that include oxidation, esterification, and hydrogenation . The use of sustainable and renewable feedstocks is emphasized to reduce environmental impact and improve process efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include furoic acid derivatives, reduced furan compounds, and various substituted furan derivatives .

Scientific Research Applications

2-(Furan-3-yl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-3-yl)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(furan-3-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHCLBWSZGUQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=COC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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